molecular formula C13H18N2O6 B2872344 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene CAS No. 329267-61-0

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene

Cat. No.: B2872344
CAS No.: 329267-61-0
M. Wt: 298.295
InChI Key: DUGAXRBJJSIOFD-UHFFFAOYSA-N
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Description

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene is an organic compound characterized by the presence of nitro groups, ethyl groups, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene typically involves the nitration of precursor compounds under controlled conditions. One common method involves the reaction of 1,3-dinitropropan-2-yl derivatives with appropriate benzene derivatives in the presence of strong acids like sulfuric acid . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro, amino, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene is unique due to its combination of nitro, ethyl, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1,3-dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-4-10-11(5-6-12(20-2)13(10)21-3)9(7-14(16)17)8-15(18)19/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAXRBJJSIOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1OC)OC)C(C[N+](=O)[O-])C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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